molecular formula C24H30Br4N4O2 B11118053 1,1'-Decane-1,10-diylbis[3-(2,4-dibromophenyl)urea]

1,1'-Decane-1,10-diylbis[3-(2,4-dibromophenyl)urea]

Cat. No.: B11118053
M. Wt: 726.1 g/mol
InChI Key: RDXAVMJUPKLEJR-UHFFFAOYSA-N
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Description

N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA is a complex organic compound characterized by the presence of multiple bromine atoms and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA typically involves the reaction of 2,4-dibromoaniline with a decyl isocyanate derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Grignard reagents, organolithium compounds

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound may enhance its binding affinity to these targets, leading to specific biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: A simpler compound with similar bromine substitution, used in various chemical syntheses.

    2,4-Dibromophenyl isocyanate: Another related compound used in the synthesis of urea derivatives.

Uniqueness

N’-(10-{[(2,4-DIBROMOANILINO)CARBONYL]AMINO}DECYL)-N-(2,4-DIBROMOPHENYL)UREA is unique due to its specific structure, which combines multiple bromine atoms and urea functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H30Br4N4O2

Molecular Weight

726.1 g/mol

IUPAC Name

1-(2,4-dibromophenyl)-3-[10-[(2,4-dibromophenyl)carbamoylamino]decyl]urea

InChI

InChI=1S/C24H30Br4N4O2/c25-17-9-11-21(19(27)15-17)31-23(33)29-13-7-5-3-1-2-4-6-8-14-30-24(34)32-22-12-10-18(26)16-20(22)28/h9-12,15-16H,1-8,13-14H2,(H2,29,31,33)(H2,30,32,34)

InChI Key

RDXAVMJUPKLEJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC(=O)NCCCCCCCCCCNC(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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